2-(difluoromethoxy)-4,6-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid is an organic compound characterized by the presence of difluoromethoxy and dimethoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethoxy)-4,6-dimethoxybenzoic acid typically involves the introduction of difluoromethoxy and dimethoxy groups onto a benzoic acid scaffold. One common method involves the reaction of 4,6-dimethoxybenzoic acid with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-4,6-dimethoxybenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or modulate signaling pathways by binding to active sites or altering protein conformation. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-4,6-dimethoxybenzoic acid: Similar in structure but with a trifluoromethoxy group instead of difluoromethoxy.
4,6-Dimethoxybenzoic acid: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.
Properties
CAS No. |
2613383-59-6 |
---|---|
Molecular Formula |
C10H10F2O5 |
Molecular Weight |
248.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.